4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is a complex organic compound with the molecular formula and a molecular weight of approximately 410.42 g/mol. This compound features a core structure that includes two aldehyde functional groups (dibenzaldehyde) linked through a 5-fluorobenzo[c][1,2,5]thiadiazole moiety and ethyne linkers. The presence of the fluorine atom enhances its electronic properties, making it an interesting candidate for various applications in materials science and organic electronics.
The chemical reactivity of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde is primarily influenced by its aldehyde groups, which can undergo typical reactions such as:
These reactions make the compound valuable in synthesizing larger frameworks or functional materials.
The synthesis of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde generally involves several key steps:
These synthetic pathways allow for the modification and optimization of the compound for specific applications.
The unique structure of 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde lends itself to various applications:
Interaction studies involving 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde focus on its binding affinity with various biological molecules or its interaction with light. These studies are essential for understanding how this compound can be used in sensing applications or as a drug delivery vehicle.
Several compounds share structural similarities with 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromobenzo[c][1,2,5]thiadiazole | Structure | Lacks the ethyne linker; used in electronic applications. |
| 4-Nitrobenzo[c][1,2,5]thiadiazole | Structure | Contains a nitro group; exhibits different electronic properties. |
| 4-Methylbenzo[c][1,2,5]thiadiazole | Structure | Methyl substitution affects solubility and reactivity. |
Uniqueness: The incorporation of both fluorine and ethyne linkages in 4,4'-((5-Fluorobenzo[c][1,2,5]thiadiazole-4,7-diyl)bis(ethyne-2,1-diyl))dibenzaldehyde enhances its electronic properties compared to similar compounds. This makes it particularly suitable for advanced materials applications such as organic electronics and sensing technologies.